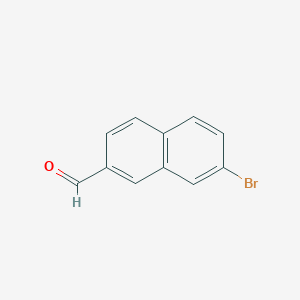

7-Bromonaphthalene-2-carbaldehyde

Overview

Description

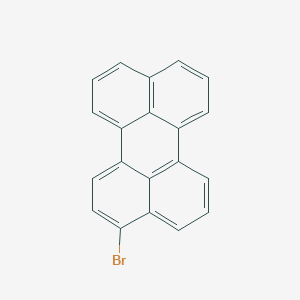

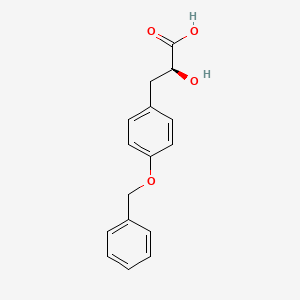

7-Bromonaphthalene-2-carbaldehyde is a brominated naphthalene derivative with an aldehyde functional group at the second position. It is a compound of interest due to its potential as an intermediate in organic synthesis. The presence of the bromine atom and the aldehyde group allows for various chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives, such as 7-Bromonaphthalene-2-carbaldehyde, often involves halogenation reactions and the formation of aldehyde groups through oxidation or other functional group transformations. For example, the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene from 1-bromonaphthalene demonstrates the use of palladium-catalyzed reactions and subsequent optimization of reaction conditions to achieve high yields of brominated products . Although not directly synthesizing 7-Bromonaphthalene-2-carbaldehyde, this study provides insights into the methodologies that could be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom, which can influence the electronic properties of the molecule. In the case of 7-Bromonaphthalene-2-carbaldehyde, the bromine atom is expected to have an electron-withdrawing effect, which can affect the reactivity of the aldehyde group. The X-ray analysis of related compounds, such as octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes, confirms the structure and provides a basis for understanding the stereochemistry and electronic properties of similar compounds .

Chemical Reactions Analysis

The aldehyde group in 7-Bromonaphthalene-2-carbaldehyde is highly reactive and can undergo various chemical reactions, including Schiff base formation, as demonstrated by the synthesis of keto-enamine Schiff bases from 1-hydroxynaphthalene-2,4-dicarbaldehyde . The regioselectivity and high reactivity observed in these reactions are attributed to the presence of an electron-withdrawing aldehyde group, which is also present in 7-Bromonaphthalene-2-carbaldehyde. This suggests that similar reactivity patterns could be expected for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromonaphthalene-2-carbaldehyde would be influenced by both the bromine atom and the aldehyde group. The bromine atom is likely to increase the molecular weight and density of the compound, while the aldehyde group could contribute to its polarity and reactivity. The compound's solubility in organic solvents and its boiling and melting points would be key physical properties of interest. Although specific data on 7-Bromonaphthalene-2-carbaldehyde is not provided, the synthesis and characterization of related compounds, such as 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, offer a reference for understanding the impact of bromine substitution on physical properties .

Scientific Research Applications

Photo-Dissociation Studies : Dissociation of bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, which is essential for understanding the heat of formation of naphthyl ion and other chemical properties (Gotkis et al., 1993).

Synthesis of Naphthazepine and Naphthazonine Ring Systems : 7-Bromonaphthalene-2-carbaldehyde derivatives have been used in novel syntheses of naphtho-fused azepines and benzazonine, indicating their importance in developing complex organic compounds (Földi et al., 2010).

Diversity-Oriented Synthesis : The structure of 8-halonaphthalene-1-carbaldehyde has been utilized to synthesize a variety of polycyclic carbo- and heterocycles, showing its potential in creating diverse chemical compounds (Herrera et al., 2016).

Functionalization of Organic Chromophores : 7-Bromonaphthalene-2-carbaldehydes have been used in regioselective functionalization of potent organic chromophores. This is significant in the preparation of functionalized fluorene derivatives, essential in organic light-emitting diode (OLED) technology (Göbel et al., 2018).

Multi-Walled Carbon Nanotube Surface Modification : 7-Bromo-9,9-dioctylfluorene-2-carbaldehyde has been used to modify the surface of multi-walled carbon nanotubes (MWCNTs), demonstrating its applicability in nanotechnology and material science (Xu et al., 2007).

properties

IUPAC Name |

7-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRAGKQULVEFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465474 | |

| Record name | 7-bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromonaphthalene-2-carbaldehyde | |

CAS RN |

627527-17-7 | |

| Record name | 7-bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)